(Z)-Pitavastatin

Description

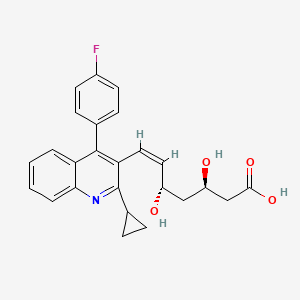

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H24FNO4 |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

(Z,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid |

InChI |

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11-/t18-,19-/m1/s1 |

InChI Key |

VGYFMXBACGZSIL-DBBWNDPISA-N |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C\[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Synthetic Chemistry and Stereochemistry of Z Pitavastatin

Evolution of Synthetic Routes to (Z)-Pitavastatin

The synthesis of pitavastatin (B1663618) has progressed from early resolution techniques to more advanced asymmetric and stereoselective methods, driven by the need for efficiency, scalability, and high stereochemical purity.

Early Methodologies and Associated Chemical Challenges

Initial approaches to obtaining the enantiomerically pure form of pitavastatin relied on classical resolution techniques. One of the primary early methods involved the optical resolution of a racemic intermediate through the formation of diastereomeric salts. pharm.or.jp This was accomplished using a chiral resolving agent, such as α-methylbenzylamine. pharm.or.jp

However, these early strategies were beset by several chemical challenges:

Stereocontrol: The most significant hurdle in pitavastatin synthesis is the precise construction of the (3R,5S)-1,3-syn-diol moiety in the desmethylmevalonic acid side chain. pharm.or.jp Early methods often produced mixtures of stereoisomers, requiring difficult and yield-reducing purification steps.

Impurity Formation: A major issue with certain synthetic routes, particularly those employing Wittig-type reactions, was the formation of the undesired (Z)-isomer of the alkene side chain, with levels reported as high as 20-30%. derpharmachemica.com The structural similarity between the (E) and (Z) isomers makes their separation challenging, leading to significant yield loss during purification. derpharmachemica.com

Phosphorus Ylide Reagent-Based Approaches (e.g., Wittig Olefination) in this compound Synthesis

Phosphorus ylide-based reactions, particularly the Wittig olefination, have been extensively used to construct the carbon-carbon double bond in the pitavastatin side chain. e-bookshelf.dechemistnotes.comlibretexts.org This approach typically involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene. organic-chemistry.orgchem-station.com

In the context of pitavastatin synthesis, a convergent route often employs a Wittig reaction between a triphenylphosphonium bromide salt of the quinoline (B57606) heterocyclic core and an enantiomerically pure C6-formyl side chain precursor. rsc.orgresearchgate.net This strategy allows for the late-stage coupling of two complex fragments. A concise route involves the stereoselective Wittig olefination between a lactonized statin side-chain precursor and the phosphonium (B103445) salt, which can yield the protected pitavastatin lactone in good yields (e.g., 75%). researchgate.net

Despite its utility, the Wittig reaction presents challenges, primarily concerning the stereoselectivity of the resulting double bond. Non-stabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes. organic-chemistry.org In some pitavastatin syntheses, the formation of the undesired (Z)-isomer remains a significant side reaction. derpharmachemica.com To address this, alternative olefination methods like the Julia-Kocienski olefination have been explored, which can offer much higher (E)-stereoselectivity compared to the Wittig approach. thieme-connect.com

| Olefination Method | Key Reagents | Typical Yield | Key Advantage/Disadvantage | Reference |

|---|---|---|---|---|

| Wittig Olefination | Triphenylphosphonium salt, Aldehyde precursor | ~75% | Convergent; potential for Z-isomer formation | researchgate.net |

| Julia-Kocienski Olefination | Benzothiazolyl sulfone, Aldehyde precursor | 66-71% | Higher (E)-stereoselectivity (E/Z up to 300:1) | thieme-connect.comresearchgate.net |

Epichlorohydrin-Derived Synthetic Pathways

Commercially available and enantiomerically pure epichlorohydrin (B41342) has served as a critical starting material for the asymmetric synthesis of pitavastatin's chiral side chain. rsc.orgdntb.gov.ua Both (S)-epichlorohydrin and (R)-epichlorohydrin can be used as versatile chiral building blocks. researchgate.netdntb.gov.ua

The synthesis often begins with the regioselective ring-opening of the epoxide. researchgate.net This strategy leverages the inherent chirality of epichlorohydrin to establish one of the stereocenters, which then directs the formation of subsequent stereocenters in the side chain. This approach avoids the need for chiral resolutions or asymmetric catalysts in the early stages, providing an efficient route to the required enantiomerically pure intermediates. dntb.gov.ua

Cross-Coupling Reaction Methodologies for this compound Structure Elaboration

Modern organometallic cross-coupling reactions have been incorporated into synthetic routes for pitavastatin, primarily for the construction of the core heterocyclic structure. The Suzuki coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has been specifically utilized in the synthesis of radiolabeled [18F]pitavastatin for tracer studies. medkoo.comchemicalbook.com While less common for the main carbon-carbon bond formations in industrial processes compared to olefination or aldol (B89426) strategies, cross-coupling reactions offer powerful methods for assembling complex aryl structures. orgsyn.org

Asymmetric Aldol Reaction Strategies in this compound Synthesis

Asymmetric aldol reactions represent a more modern and highly effective strategy for establishing the crucial 1,3-syn-diol stereochemistry of the pitavastatin side chain. nih.govnih.gov This method involves the reaction of an enolate with an aldehyde to form a β-hydroxy carbonyl compound, creating up to two new stereocenters with high levels of control. nih.gov

In a newer manufacturing process for pitavastatin, a key step is an asymmetric aldol reaction using a Titanium (Ti)-catalyst to react two precursor fragments, ENAL and MOLE, to obtain the optically active intermediate DOLE. pharm.or.jp The use of chiral catalysts, such as chiral titanium-based complexes in the Mukaiyama aldol reaction, allows for the direct formation of the desired stereoisomers with high diastereoselectivity and enantioselectivity, circumventing the need for resolving racemic mixtures. researchgate.net

| Reaction Type | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Ti-catalyst | Coupling of ENAL and MOLE | Constructs (3R,5S)-1,3-syn-diol | pharm.or.jp |

| Mukaiyama Aldol Reaction | Ti(iOPr)4/(S)-BINOL/LiCl | Aldol addition to an aldehyde | High syn-selectivity and enantioselectivity | researchgate.net |

Stereoselective Synthesis Strategies for this compound

The central challenge in synthesizing pitavastatin is achieving the correct absolute and relative stereochemistry of the two hydroxyl groups in the side chain, specifically the (3R, 5S) configuration. Various strategies have been developed to address this:

Chiral Pool Synthesis: This approach utilizes readily available, inexpensive chiral molecules as starting materials. As mentioned, (S)- and (R)-epichlorohydrin are prime examples, where the existing stereocenter is used to induce the desired stereochemistry in subsequent reaction steps. rsc.orgresearchgate.netdntb.gov.ua

Substrate-Controlled Diastereoselection: In these methods, a pre-existing chiral center in the substrate molecule directs the stereochemical outcome of a reaction. For instance, the stereoselective reduction of a ketone precursor containing a chiral center at the 5-position can be controlled to yield the desired (3R, 5S)-diol.

Reagent-Controlled Asymmetric Synthesis: This powerful strategy uses a chiral reagent, auxiliary, or catalyst to induce stereoselectivity. The asymmetric aldol reactions using a Ti-catalyst are a prominent example of this approach in modern pitavastatin synthesis. pharm.or.jp Similarly, the Julia-Kocienski olefination provides high stereocontrol over the geometry of the double bond, favoring the desired (E)-isomer over the (Z)-isomer. thieme-connect.com

Enzymatic and Biocatalytic Methods: Biocatalysis offers highly selective transformations under mild conditions. Aldolase (B8822740) enzymes, for example, can catalyze aldol reactions to form chiral intermediates with exceptional control over the stereogenic centers. nih.gov

The evolution from classical resolution to reagent-controlled asymmetric synthesis, particularly using aldol reactions, reflects a broader trend in pharmaceutical manufacturing toward more efficient, atom-economical, and stereoselective processes.

Diastereoselective Cyclization Reactions, including Halogen-Induced Methods

The stereocontrolled synthesis of the pitavastatin side chain, which features a critical syn-1,3-diol moiety, has been a significant focus of research. One effective strategy involves the use of halogen-induced intramolecular cyclization. A novel, stereoselective approach has been developed for statin analogues that utilizes a regio- and stereocontrolled iodine chloride (ICl)-induced intramolecular cyclization of a chiral homoallylic carbonate. nih.govrsc.org This method successfully delivers the C6-formyl statin side chain containing the required syn-1,3-diol pattern. nih.govrsc.org This strategy is noted for its applicability in the asymmetric synthesis of various statins, including pitavastatin calcium. nih.govrsc.org

Similarly, the synthesis of other statins has employed an intramolecular oxidative oxygen-nucleophilic bromocyclization of a homoallylic tert-butyl carbonate. researchgate.net This type of reaction allows for the formation of the chiral syn-1,3-diol with high regio- and diastereocontrol, underscoring the utility of halogen-mediated cyclization in constructing the complex stereocenters of statin side chains. researchgate.net

Chiral Side Chain Construction in this compound Synthesis

The assembly of the full pitavastatin molecule involves coupling the chiral heptenoate side chain with the quinoline heterocyclic core. The Wittig olefination and the Julia-Kocienski olefination are two prominent methods employed for this crucial carbon-carbon bond formation. researchgate.netresearchgate.net

The Wittig reaction, involving a triphenylphosphonium bromide salt of the quinoline moiety and a lactonized statin side-chain precursor, has been described as a concise and highly stereoselective route. researchgate.netthieme-connect.com However, this method often suffers from the significant formation of the undesired (Z)-isomer as a major side product.

To achieve superior stereoselectivity, the Julia-Kocienski olefination has been implemented. researchgate.netthieme-connect.com This reaction, conducted between a lactonized statin side-chain derivative and a benzothiazolyl sulfone derivative of the quinoline core, demonstrates a much higher preference for the desired (E)-isomer. researchgate.netthieme-connect.com This approach yields the desired product with a more favorable impurity profile compared to the Wittig reaction. thieme-connect.com

| Olefination Method | Reactants | Key Conditions | Stereoselectivity (E/Z Ratio) | Yield | Reference |

|---|---|---|---|---|---|

| Wittig Reaction | Phosphonium salt of quinoline core + Lactonized side-chain precursor | Base-mediated coupling | Lower selectivity (e.g., ~70:30 to 80:20) | Variable, affected by impurity formation | |

| Julia-Kocienski Olefination | Benzothiazolyl sulfone of quinoline core + Lactonized side-chain precursor | NaHMDS, THF, -60 °C | Up to >300:1 | 71% | researchgate.netthieme-connect.com |

Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition for Stereochemical Control

Establishing the correct stereochemistry of the 1,3-syn-diol motif in the side chain is paramount. A highly efficient and diastereoselective method to achieve this involves a bismuth-catalyzed two-component hemiacetal/oxa-Michael addition reaction. rsc.orgrsc.org This key step reacts an (S)-α,β-unsaturated ketone with an aldehyde, such as acetaldehyde, to form the 1,3-syn-diol acetal (B89532) motif with excellent stereocontrol. rsc.orgrsc.org

The reaction is promoted by bismuth salts, such as bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃), and offers operational simplicity. rsc.orgresearchgate.net This protocol provides a direct and convenient route to syn-1,3-diol acetals, which are versatile synthetic intermediates. rsc.orgresearchgate.net The efficiency of this bismuth-mediated chemistry has been demonstrated in the total synthesis of complex natural products and has been successfully applied to create the key chiral C6-formyl building block for pitavastatin starting from commercially available (S)-epichlorohydrin. rsc.orgrsc.org

Optimization of Synthetic Processes for this compound and its Intermediates

Control of Z-Isomer Formation and Process-Related Impurities in this compound Synthesis

A significant challenge in the synthesis of pitavastatin is controlling the formation of the geometric (Z)-isomer, a critical process-related impurity. chemicea.com The (Z)-isomer of pitavastatin can be generated during the olefination step that connects the side chain to the quinoline core. biosynth.com

Conventional synthetic routes utilizing the Wittig reaction are often plagued by the formation of substantial amounts of the (Z)-isomer, with reported levels reaching 20-30%. This impurity necessitates extensive purification, leading to significant yield loss.

| Synthetic Method | (Z)-Isomer Formation | Reference |

|---|---|---|

| Wittig Reaction | 20-30% | |

| Julia-Kocienski Olefination | <2% |

Development of One-Pot Synthesis Procedures for this compound

Improving process efficiency and reducing the number of intermediate isolation steps are key goals in pharmaceutical manufacturing. For pitavastatin, one-pot procedures have been developed for the final stages of the synthesis. Following the creation of the protected pitavastatin lactone, a subsequent one-pot operation can be performed for deprotection, hydrolysis, and cation exchange. researchgate.netthieme-connect.com This streamlined sequence provides the final pitavastatin calcium salt in high yield, avoiding multiple workup and purification steps. thieme-connect.com

Furthermore, the synthesis of the key O-TBS-protected lactones via the Julia-Kocienski olefination can be followed by a three-step/one-pot sequence to furnish the final pitavastatin product in high yields. thieme-connect.com In the broader context of statin synthesis, multi-enzyme one-pot cascade reactions have also been investigated for the creation of chiral side chain precursors, highlighting a trend towards more integrated and efficient synthetic processes. nih.govresearchgate.net

Advancements in Environmentally Conscious Synthetic Methodologies for this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable manufacturing processes. researchgate.net For statins, biocatalysis has emerged as a powerful tool for preparing homochiral synthons efficiently and sustainably. mdpi.comresearchgate.net These enzymatic methods are conducted under mild aqueous conditions, reduce waste, and often eliminate the need for protection/deprotection steps required in traditional organic synthesis. mdpi.comresearchgate.net

Key advancements include the use of enzymes for the synthesis of the chiral side chain. jchemrev.com For instance, a two-step, three-enzyme process using a ketoreductase (KRED), glucose dehydrogenase (GDH), and a halohydrin dehalogenase (HHDH) has been developed for a key intermediate of atorvastatin (B1662188), achieving a low E-factor (kg waste per kg product) of 5.8. rsc.org The stereoselective double reduction of a β,δ-diketo ester catalyzed by a single diketoreductase offers another efficient biocatalytic route to statin side chains. nih.gov The application of deoxyribose-5-phosphate aldolase (DERA) is also a highly promising route for synthesizing the side chain precursor. researchgate.netmdpi.com These biocatalytic strategies reduce the reliance on hazardous and toxic reagents, such as n-butyl lithium, and improve energy efficiency, aligning with the goals of environmentally conscious manufacturing. acs.org

Molecular and Cellular Mechanisms of Action of Z Pitavastatin

Fundamental Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A (HMG-CoA) Reductase by (Z)-Pitavastatin

The primary mechanism of this compound involves the competitive inhibition of HMG-CoA reductase. drugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for the synthesis of cholesterol and other isoprenoids. clinpgx.org

Molecular Interactions and Binding Affinity Profiles in In Vitro Systems

This compound exhibits a high binding affinity for the active site of HMG-CoA reductase. qeios.com Its structure, which includes a novel cyclopropyl (B3062369) moiety, contributes to its avid binding to the enzyme. medscape.com The affinity of statins for the catalytic pocket of HMG-CoA reductase is estimated to be at least 1000-fold higher than that of the natural substrate, HMG-CoA. medscape.com In vitro studies have demonstrated the potent inhibitory effect of pitavastatin (B1663618) on HMG-CoA reductase. medscape.com For instance, in HepG2, a human cell line, pitavastatin inhibited cholesterol synthesis with an IC50 of 5.8 nM. medchemexpress.com

Comparative Analysis of HMG-CoA Reductase Inhibition Potency of this compound with other Statin Analogs

This compound is a highly potent statin. droracle.ai In comparative studies, it has demonstrated greater potency than several other statins in inhibiting HMG-CoA reductase and lowering LDL cholesterol. droracle.aiactapharmsci.com In cell culture, pitavastatin was found to be 2.4 times more potent than simvastatin (B1681759) and 6.8 times more potent than pravastatin (B1207561) in competitively inhibiting HMG-CoA reductase. medscape.com Furthermore, in a human cell line (HepG2), pitavastatin inhibited cholesterol synthesis 2.9-fold and 5.7-fold more potently than simvastatin and atorvastatin (B1662188), respectively. medscape.com

Comparative Potency of this compound

| Statin Analog | Comparative Potency vs. This compound | Metric | System |

|---|---|---|---|

| Simvastatin | 2.4-fold less potent | HMG-CoA Reductase Inhibition | Cell Culture |

| Pravastatin | 6.8-fold less potent | HMG-CoA Reductase Inhibition | Cell Culture |

| Simvastatin | 2.9-fold less potent | Cholesterol Synthesis Inhibition | HepG2 Cells |

| Atorvastatin | 5.7-fold less potent | Cholesterol Synthesis Inhibition | HepG2 Cells |

Downstream Cellular Effects on the Mevalonate Pathway mediated by this compound

The inhibition of HMG-CoA reductase by this compound leads to a reduction in mevalonate, which in turn affects the synthesis of various downstream products of the mevalonate pathway. nih.gov

Depletion of Geranylgeranyl Pyrophosphate (GGPP) and its Intracellular Consequences

A significant consequence of blocking the mevalonate pathway is the depletion of geranylgeranyl pyrophosphate (GGPP). pnas.org GGPP is a crucial isoprenoid intermediate required for various cellular functions. nih.gov The depletion of GGPP has been shown to be a key event in the cytotoxic effects of pitavastatin in certain cancer cells. pnas.orgresearchgate.net Supplementation with GGPP can reverse some of the effects of pitavastatin, highlighting the importance of GGPP depletion in its mechanism of action. nih.govpnas.org

Impact on Post-Translational Protein Prenylation (e.g., Ras, Rho, Rab proteins)

GGPP is essential for the post-translational modification of small GTP-binding proteins, including members of the Ras, Rho, and Rab families. nih.govresearchgate.net This process, known as prenylation (specifically geranylgeranylation), involves the covalent attachment of a geranylgeranyl group to the C-terminus of these proteins. nih.gov Prenylation is critical for the proper membrane localization and function of these signaling proteins. cytoskeleton.com By depleting GGPP, this compound inhibits the prenylation of these proteins, thereby affecting their ability to participate in intracellular signaling cascades that regulate cell proliferation, differentiation, and survival. researchgate.netnih.gov For example, inhibition of RhoA geranylgeranylation can lead to the modulation of various cellular processes. nih.gov

Modulation of Cellular Receptors and Signaling Pathways by this compound

Beyond its direct effects on the mevalonate pathway, this compound has been shown to modulate various cellular receptors and signaling pathways, often referred to as its "pleiotropic" effects. qeios.com

This compound can enhance the production of endothelial nitric oxide synthase (eNOS) and increase the migration and proliferation of endothelial cells. nih.gov It has also been shown to inhibit load-induced cardiac hypertrophy and fibrosis through the inhibition of the RhoA-ERK-serum response factor signaling pathway. nih.gov Furthermore, in a murine model, the angiogenic response to pitavastatin was mediated by Notch-1, a protein that regulates interactions between adjacent cells. nih.gov In retinal ganglion cells, pitavastatin suppresses N-methyl-d-aspartic acid-induced leukocyte recruitment and the up-regulation of endothelial adhesion molecules. nih.gov It has also been observed to decrease the expression of nuclear factor (NF)-κB and other pro-inflammatory mediators in a rat model of cerebral aneurysm. nih.gov

Upregulation of Hepatic Low-Density Lipoprotein (LDL) Receptor Expression

The inhibition of HMG-CoA reductase by this compound leads to a decrease in intracellular cholesterol concentrations within hepatocytes. drugbank.comqeios.com This reduction in hepatic cholesterol stimulates the upregulation of LDL receptors on the surface of liver cells. drugbank.comnih.govaltmeyers.org Research comparing different statins at standardized concentrations based on their ability to inhibit cholesterol synthesis found that pitavastatin was more effective at inducing LDL receptor expression than atorvastatin or simvastatin. nih.gov The increased number of LDL receptors enhances the clearance of circulating LDL-cholesterol from the bloodstream into the liver, thereby lowering plasma LDL-C levels. drugbank.comnih.gov

Investigated Pleiotropic Effects of this compound at the Molecular and Cellular Level

Beyond its impact on lipid metabolism, this compound has been shown to exert various "pleiotropic" effects, which are additional effects independent of its primary mechanism of action. These have been observed at the molecular and cellular level in numerous preclinical models.

Anti-Inflammatory Mechanisms, including Interleukin-33 (IL-33), TLR3/4, and TBK1-IRF3 Signaling Modulation

This compound has demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in chronic inflammation. A central mechanism involves the suppression of Interleukin-33 (IL-33), a cytokine that acts as a critical initiator of cancer-prone chronic inflammation. nih.govnih.govresearchgate.net

Research has shown that environmental insults can activate the Toll-like receptor (TLR)3/4-TBK1-IRF3 signaling pathway. nih.govresearchgate.net This leads to the phosphorylation of IRF3, which then directly binds to the Il33 promoter, driving its expression. nih.gov this compound intervenes in this process by inhibiting the mevalonate pathway. nih.govnih.gov This inhibition prevents the membrane recruitment and subsequent phosphorylation of TBK1, which in turn suppresses the activation of its downstream target, IRF3, and ultimately blocks IL-33 expression. nih.govnih.govresearchgate.net This specific action on the TBK1-IRF3-IL-33 axis highlights a targeted anti-inflammatory effect. nih.govresearchgate.net In human T-cells, pitavastatin also showed stronger inhibitory effects on the production of inflammatory cytokines like IL-2, IFN-γ, IL-6, and TNF-α compared to other statins, an effect linked to the suppression of ERK/p38/AP-1 signaling. mdpi.com

| Anti-Inflammatory Mechanism of this compound |

| Target Pathway |

| Initial Trigger |

| Pitavastatin's Point of Intervention |

| Molecular Effect |

| Downstream Consequence |

| Ultimate Outcome |

Regulation of Cytoskeletal Proteins (e.g., Myosin Light Chain, F-actin)

Studies using human airway smooth muscle (ASM) cells have revealed that this compound can regulate cytoskeletal proteins involved in cellular contraction. nih.govnih.gov It was found to significantly inhibit ASM contraction by reducing the phosphorylation of myosin light chain 2 (MLC2) and decreasing the density and altering the distribution of F-actin stress fibers. nih.govnih.gov This effect was shown to be dependent on the mevalonate pathway and specifically required the depletion of geranylgeranyl pyrophosphate (GGPP), a downstream product of this pathway. nih.govnih.gov By inhibiting key components of the cytoskeletal machinery, this compound demonstrates a potential mechanism for modulating cell mechanics and contractility. nih.gov

| Effect of this compound on Cytoskeletal Proteins in Airway Smooth Muscle |

| Target Proteins |

| Observed Effect |

| Underlying Mechanism |

| Functional Outcome |

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction in Preclinical Cell Models

This compound has been shown to inhibit cell proliferation and induce apoptosis (programmed cell death) in various preclinical cancer cell models. mdpi.comfrontiersin.org In oral and colon cancer cell lines, pitavastatin was found to induce apoptosis by blocking autophagy flux. frontiersin.org This blockage led to an accumulation of the FOXO3a protein, which in turn induced endoplasmic reticulum (ER) stress through the PERK-CHOP pathway, ultimately causing apoptosis. frontiersin.org

In cervical cancer cells, this compound treatment resulted in increased nuclear condensation and fragmentation, characteristic of apoptosis. mdpi.com The mechanism involved the activation of pro-apoptotic proteins such as poly-ADP-ribose polymerase (PARP), Bax, and cleaved caspase 3, alongside the inactivation of the anti-apoptotic protein Bcl-2. mdpi.com Similarly, in T-cells, pitavastatin was found to be a highly potent inhibitor of proliferation, inducing apoptosis through the activation of caspases-9, -3, and -7. nih.govresearchgate.net

Involvement of PI3K/AKT and MAPK Pathways (ERK, JNK, p38)

The signaling pathways underlying this compound's anti-proliferative and pro-apoptotic effects have been investigated, with the PI3K/AKT and MAPK pathways emerging as key mediators. mdpi.com The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is crucial for cell survival and proliferation, and its aberrant activation is common in cancer. frontiersin.orgcellsignal.com The mitogen-activated protein kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. nih.govnih.gov

In studies on cervical cancer cells, the apoptosis and inhibition of cell migration induced by this compound were found to be mediated by the PI3K/AKT and MAPK (JNK, p38, and ERK1/2) pathways. mdpi.comresearchgate.net In human T-cells, pitavastatin was shown to induce apoptosis by causing hyperphosphorylation of ERK1/2. nih.govresearchgate.net Furthermore, its anti-inflammatory effects in T-cells were linked to the selective inhibition of the ERK and p38 MAPK signaling pathways. mdpi.com These findings indicate that this compound can modulate these critical signaling cascades to exert its anti-proliferative and anti-inflammatory effects.

| This compound's Effect on Cancer Cell Lines via Signaling Pathways |

| Cell Line Type |

| Observed Effects |

| Mediating Pathways |

| Cell Line Type |

| Observed Effects |

| Mediating Pathways |

| Cell Line Type |

| Observed Effects |

| Mediating Pathways |

Caspase Activation and Bcl-2 Family Protein Modulation

This compound exerts pro-apoptotic effects in various cell types through the intrinsic apoptosis pathway, which is heavily regulated by caspases and the Bcl-2 family of proteins. Research demonstrates that pitavastatin treatment leads to the activation of initiator and executioner caspases. Specifically, activation of caspase-9, the key initiator caspase in the mitochondrial pathway, and subsequent activation of effector caspases-3 and -7 have been observed in stimulated human T cells. nih.govnih.govnih.gov This activation is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.

The mechanism of caspase activation by pitavastatin is closely linked to its influence on the Bcl-2 family of proteins, which act as crucial arbiters of cell death. encyclopedia.pubmdpi.com Pitavastatin has been shown to modulate the balance between pro-apoptotic and anti-apoptotic members of this family. Studies in cervical cancer cells revealed that pitavastatin treatment leads to the inactivation and downregulation of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, it upregulates the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, facilitating the release of cytochrome c, which in turn triggers the formation of the apoptosome and activates the caspase cascade. mdpi.com The activation of poly-ADP-ribose polymerase (PARP), a substrate of cleaved caspase-3, further confirms the induction of apoptosis by pitavastatin. nih.govnih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Cell Line | Protein Affected | Observed Effect | Reference |

|---|---|---|---|

| Human T Cells | Caspase-9 | Activation | nih.gov, nih.gov, nih.gov |

| Human T Cells | Caspase-3 | Activation | nih.gov, nih.gov, nih.gov |

| Human T Cells | Caspase-7 | Activation | nih.gov, nih.gov, nih.gov |

| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Bcl-2 | Inactivated/Downregulated | nih.gov |

| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Bax | Activated/Upregulated | nih.gov, nih.gov |

| Cervical Cancer Cells (Ca Ski, HeLa, C-33 A) | Cleaved Caspase-3 | Activated/Upregulated | nih.gov, nih.gov |

Induction of Cell Cycle Arrest

This compound has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest in various cancer cell lines. The specific phase of the cell cycle that is targeted can vary depending on the cell type and the concentration of the compound.

In freshly stimulated human T cells, high concentrations of pitavastatin (above 400 nM) have been shown to induce cell cycle arrest at the G0/G1 phase. nih.gov This is evidenced by an increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the G2/M phase population. nih.gov Similarly, in HepG2 cancer cells, pitavastatin's anticancer activity was primarily attributed to the induction of G1/S phase arrest. huji.ac.il

Studies on cervical cancer cell lines, such as Ca Ski and HeLa, have shown that pitavastatin causes cell cycle arrest in the sub-G1 and G0/G1 phases. nih.gov In contrast, in C-33 A cervical cancer cells, arrest was observed in the sub-G1 and G2/M phases. nih.gov The accumulation of cells in the sub-G1 phase is often indicative of apoptosis, linking cell cycle arrest to the pro-apoptotic mechanisms of the drug. The induction of cell cycle arrest is frequently associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and p27. nih.govresearchgate.net

Table 2: this compound-Induced Cell Cycle Arrest in Different Cell Lines

| Cell Line | Arrest Phase(s) | Reference |

|---|---|---|

| Human T Cells | G0/G1 | nih.gov |

| HepG2 (Hepatocellular Carcinoma) | G1/S | huji.ac.il |

| Ca Ski (Cervical Cancer) | Sub-G1, G0/G1 | nih.gov |

| HeLa (Cervical Cancer) | Sub-G1, G0/G1 | nih.gov |

| C-33 A (Cervical Cancer) | Sub-G1, G2/M | nih.gov |

Anti-Angiogenic Mechanisms of this compound

The effects of statins on angiogenesis, the formation of new blood vessels, are known to be biphasic and concentration-dependent. frontiersin.orgbu.edu While low, nanomolar concentrations can be pro-angiogenic, higher micromolar concentrations of statins, including pitavastatin, exhibit anti-angiogenic properties that are relevant to cancer therapy. frontiersin.org Research has indicated that pitavastatin possesses strong inhibitory effects on angiogenesis. nih.gov

The anti-angiogenic mechanisms of this compound are multifaceted. One key mechanism is the inhibition of proliferation and migration of endothelial cells, which are fundamental processes in the formation of new capillaries. frontiersin.org Furthermore, pitavastatin can induce apoptosis in these endothelial cells, leading to a reduction in the available cellular machinery for vessel formation. frontiersin.org Another significant contribution to its anti-angiogenic activity is the statin-mediated inhibition of Vascular Endothelial Growth Factor (VEGF) synthesis. frontiersin.org VEGF is a major signaling protein that stimulates angiogenesis; by reducing its production, pitavastatin can effectively attenuate the angiogenic process. These effects are primarily linked to the inhibition of the mevalonate pathway, which deprives cells of isoprenoid intermediates necessary for the modification of proteins involved in cell signaling, proliferation, and survival.

Modulation of Endothelial Cell Function and Nitric Oxide Production

This compound has been shown to positively modulate endothelial cell function, primarily through its effects on the endothelial nitric oxide synthase (eNOS) pathway. Nitric oxide (NO) is a critical signaling molecule in the vascular system, contributing to vasodilation, and inhibiting platelet aggregation and leukocyte adhesion. A key mechanism of pitavastatin is the activation of eNOS, which increases the production of NO in vascular endothelial cells. researchgate.net

Studies have demonstrated that treatment of endothelial cells with a low dose of pitavastatin induces the phosphorylation of eNOS at the serine residue 1177 (Ser-1177), an event that activates the enzyme. researchgate.net This activation is not due to an increase in eNOS mRNA expression but is a post-transcriptional regulation event. researchgate.net The signaling cascade responsible for this activation involves the phosphoinositide 3-kinase (PI3K)/Akt pathway. researchgate.net Pitavastatin treatment leads to the phosphorylation and activation of Akt (also known as protein kinase B) at Ser-473, which in turn phosphorylates and activates eNOS. researchgate.net This entire process, leading to increased NO production, can be suppressed by the addition of mevalonic acid or geranylgeranyl pyrophosphate (GGPP), confirming that the effect is a consequence of HMG-CoA reductase inhibition. researchgate.net This enhancement of NO bioavailability is a crucial component of pitavastatin's beneficial effects on endothelial function. researchgate.net

Immunomodulatory Effects, specifically T-cell Proliferation Inhibition

This compound exhibits significant immunomodulatory effects, most notably as a potent inhibitor of T-cell proliferation. nih.govnih.govnih.gov This effect is observed at nanomolar concentrations and occurs in a dose-dependent manner in both freshly stimulated and pre-activated human T cells. nih.govnih.gov Among several statins investigated, pitavastatin has shown the strongest suppression of T-cell proliferation, with a 50% inhibitory concentration (IC50) of 3.6 nM for freshly stimulated T cells. nih.gov

The mechanism behind this potent inhibition involves the induction of apoptosis in T cells. nih.govnih.gov Treatment with pitavastatin leads to the activation of the caspase cascade, specifically involving caspase-9 and caspase-3/7, which executes the apoptotic program. nih.govnih.govnih.gov This pro-apoptotic effect is linked to the hyperphosphorylation of ERK1/2. nih.govnih.gov

In addition to inhibiting proliferation, pitavastatin modulates T-cell cytokine production. It has been found to significantly reduce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IL-17 in stimulated T-cell cultures. nih.govresearchgate.net However, it does not appear to significantly alter the expression of early T-cell activation markers like CD69 and CD25, nor the production of IFN-γ and IL-5. nih.govresearchgate.net These findings highlight pitavastatin's specific immunomodulatory profile, suggesting its potential to influence T-cell-mediated responses.

Table 3: Immunomodulatory Effects of this compound on Human T Cells

| Parameter | Effect of Pitavastatin | IC50 / Effective Concentration | Reference |

|---|---|---|---|

| Proliferation (Freshly Stimulated) | Strong Inhibition | 3.6 nM | nih.gov |

| Proliferation (Pre-activated) | Inhibition | 48.5 nM | nih.gov |

| IL-10 Production | Significant Reduction | Low nM range | nih.gov, researchgate.net |

| IL-17 Production | Significant Reduction | Low nM range | nih.gov, researchgate.net |

| Apoptosis | Induction | Low nM range | nih.gov, nih.gov, nih.gov |

| CD69/CD25 Expression | No Significant Change | N/A | nih.gov |

Antifungal Synergistic Mechanisms at the Cellular Level

This compound demonstrates synergistic antifungal activity when combined with azole agents like fluconazole (B54011) (FLC) and itraconazole. This synergy allows it to enhance the efficacy of these conventional antifungals, even against resistant strains. The primary mechanism of pitavastatin's antifungal action is the inhibition of HMG-CoA reductase in fungi, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for membrane integrity and function.

By inhibiting HMG-CoA reductase, pitavastatin disrupts ergosterol synthesis. This action is synergistic with azoles, which inhibit a downstream enzyme in the same pathway, lanosterol (B1674476) 14-α-demethylase. The combined inhibition at two different points in the pathway leads to a more profound depletion of ergosterol, compromising the fungal cell membrane.

However, the synergistic mechanism extends beyond simple ergosterol depletion. Evidence suggests that pitavastatin has additional antifungal effects. The synergy is not fully reversed by the addition of exogenous ergosterol, implying other mechanisms are at play. One such mechanism is the inhibition of ubiquinone biosynthesis, which leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in fungal cells. This combination of membrane disruption, ROS accumulation, and apoptosis contributes to the potent synergistic and fungicidal effect observed when pitavastatin is used with azoles.

Cellular Impact on Endocrine Pancreatic Function in In Vitro Models

In vitro studies investigating the direct effects of this compound on endocrine pancreatic cells have revealed impacts on beta-cell viability and function. Experiments using human pancreas islet β cells have demonstrated that pitavastatin can exert a dose-dependent cytotoxic effect. At a concentration of 100 nM, pitavastatin reduced beta-cell viability by approximately 29% compared to controls. nih.gov This cytotoxic effect was significantly lessened at lower concentrations. nih.gov

Table 4: In Vitro Effects of this compound on Pancreatic Beta-Cells

| Cell Model | Parameter | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Human Pancreas Islet β Cells | Cell Viability | 100 nM | ~29% Reduction | nih.gov |

| Human Pancreas Islet β Cells | Insulin (B600854) Secretion Rate | 100 nM | ~19% Reduction | nih.gov |

| INS-1 Rat Pancreatic β-Cells | Glucose-Stimulated Insulin Secretion | 25-200 nM | Decrease | |

| INS-1 Rat Pancreatic β-Cells | Insulin Content | 25-200 nM | Decrease |

Preclinical Pharmacological Studies of Z Pitavastatin

In Vitro Efficacy Models of (Z)-Pitavastatin

Cell-Based Assays for HMG-CoA Reductase Inhibition (e.g., HepG2 cells)

In vitro studies utilizing the human hepatoma cell line, HepG2, have been instrumental in characterizing the effect of pitavastatin (B1663618) on cholesterol synthesis. Pitavastatin demonstrates potent inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugs.comdrugbank.comnih.gov One study found the IC50 value for the inhibition of cholesterol synthesis from acetic acid in HepG2 cells to be 5.8 nM. researchgate.net This indicates a strong inhibitory action.

Further investigations in HepG2 cells have revealed that pitavastatin's impact extends beyond cholesterol synthesis. It has been shown to induce the expression of apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL). clinpgx.orgnih.gov When compared to other statins based on their HMG-CoA reductase inhibitory activity, pitavastatin was found to be more efficient at inducing apoA-I. clinpgx.orgnih.gov This effect is dependent on HMG-CoA reductase inhibition, as the addition of mevalonate (B85504), the product of the enzyme's reaction, negates the induction of apoA-I. nih.gov The mechanism for this appears to involve an increase in ABCA1 mRNA, which is also dependent on HMG-CoA reductase inhibition. clinpgx.org

| Statin | Concentration for ApoA-I Induction | Relative Efficacy |

|---|---|---|

| Pitavastatin | 3 µM | Most Efficient |

| Simvastatin (B1681759) | 10 µM | Intermediate |

| Atorvastatin (B1662188) | 30 µM | Least Efficient |

Data derived from studies on apoA-I expression in HepG2 cells. nih.gov

Studies in Airway Smooth Muscle (ASM) Cell Lines

Research using human airway smooth muscle (ASM) cells has demonstrated that pitavastatin can significantly inhibit ASM contraction. nih.govnih.gov This effect has been observed against basal contraction as well as contraction induced by agonists like histamine and methacholine. nih.govnih.gov The inhibitory effect of pitavastatin on ASM contraction was found to be more efficacious than that of simvastatin at similar concentrations over a 24-hour period. nih.gov

The mechanism underlying this action involves the reduction of myosin light chain 2 (MLC2) phosphorylation and a decrease in F-actin stress fiber density and distribution. nih.govresearchgate.net These effects are dependent on the mevalonate pathway, specifically on the production of geranylgeranyl pyrophosphate (GGPP). nih.gov Furthermore, pitavastatin has been shown to potentiate the relaxing effect of a simulated deep breath on ASM cells, a beneficial characteristic not observed with the β2-agonist isoproterenol. nih.govnih.gov

| Condition | Effect of Pitavastatin (at indicated concentrations) | Reference |

|---|---|---|

| Basal Contraction | Significant reduction at 0.4, 2, and 10 µM | nih.gov |

| Histamine-Induced Contraction | Inhibition at 0.4 µM | nih.gov |

| Methacholine-Induced Contraction | Significant inhibition | nih.gov |

| Myosin Light Chain 2 (MLC2) Phosphorylation | Reduction | nih.gov |

| F-actin Stress Fiber Density | Reduction | nih.gov |

Antiproliferative and Proapoptotic Investigations in Cancer Cell Lines (e.g., Lung, Cervical, B-cell Acute Lymphoblastic Leukemia, Ovarian)

Pitavastatin has demonstrated significant antiproliferative and proapoptotic effects in a variety of cancer cell lines. mdpi.comresearchgate.netnih.gov

Cervical Cancer: In cervical cancer cell lines (Ca Ski, HeLa, and C-33 A), pitavastatin significantly inhibited cell viability by inducing cell-cycle arrest and apoptosis. mdpi.comnih.govresearchgate.net The specific phase of cell cycle arrest varied between cell lines, with G0/G1-phase arrest observed in Ca Ski and HeLa cells, and G2/M-phase arrest in C-33 A cells. mdpi.comnih.gov Apoptosis was mediated through the activation of caspase 3 and poly-ADP-ribose polymerase (PARP), an increase in the Bax/Bcl-2 ratio, and depolarization of the mitochondrial membrane. mdpi.comnih.gov

B-cell Acute Lymphoblastic Leukemia (ALL): In a vincristine-resistant B-cell ALL cell line (REH-VR), pitavastatin inhibited cell proliferation with an IC50 of 217 nM, which was more potent than in the parental, non-resistant cell line (IC50 of 449 nM). mdpi.com This suggests a potential vulnerability of chemoresistant cells to pitavastatin. mdpi.com The mechanism in these cells involved the induction of apoptosis, with increased levels of cleaved PARP and changes in the AMP-activated protein kinase/FoxO3a/Puma signaling pathway. mdpi.com

Lung Cancer: Pitavastatin has been shown to have strong inhibitory effects on lung cancer cells. mdpi.comnih.gov

Ovarian Cancer: Studies have indicated that statins, including pitavastatin, inhibit ovarian cancer cell proliferation and induce apoptosis by reducing the enzymatic activity of HMG-CoA reductase. researchgate.net

| Cancer Cell Line Type | Observed Effects | Key Mechanistic Findings |

|---|---|---|

| Cervical (Ca Ski, HeLa, C-33 A) | Inhibition of cell viability, cell cycle arrest, induction of apoptosis | Activation of caspase 3 and PARP, increased Bax/Bcl-2 ratio mdpi.comnih.gov |

| B-cell ALL (REH-VR) | Inhibition of cell proliferation (IC50 = 217 nM) | Induction of apoptosis via AMPK/FoxO3a/Puma pathway, increased cleaved PARP mdpi.com |

| Oral Squamous Cell Carcinoma (SCC15) | Suppressed cell viability, induced intrinsic apoptosis | Nuclear translocation of FOXO3a, upregulation of PUMA researchgate.net |

| Colon Cancer (SW480) | Reduced cell viability, increased apoptosis | Induction of autophagy followed by blockade of autophagy flux nih.gov |

Angiogenesis Inhibition Assays in Cell Culture

Contrary to what might be expected from an anti-cancer agent, in vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that pitavastatin can promote angiogenesis. nih.gov Pitavastatin was found to significantly increase endothelial cell proliferation in a dose-dependent manner and promote the formation of tubular networks in Matrigel-based assays. nih.gov This pro-angiogenic activity appears to be mediated through the activation of the Notch1 signaling pathway, downstream of the PI3K/Akt pathway. nih.gov The effects were reversed by the addition of mevalonate and suppressed by inhibitors of PI3K, Akt, and γ-secretase, confirming the involvement of the HMG-CoA reductase pathway. nih.gov

Immunological Cell Models, including T-cell Proliferation Assays

Pitavastatin has demonstrated potent immunomodulatory effects, particularly on T-cells. In studies using human T-cells stimulated with anti-CD3/CD28 antibodies, pitavastatin inhibited proliferation at nanomolar concentrations. researchgate.netnih.govnih.govmdpi.com It exhibited the strongest suppression of T-cell proliferation among several statins tested, with an IC50 of 3.6 nM for freshly stimulated T-cells and 48.5 nM for pre-activated T-cells. nih.govnih.govmdpi.com

In addition to inhibiting proliferation, pitavastatin induces apoptosis in T-cells. researchgate.netnih.gov This is accompanied by the activation of caspase-9, -3, and -7. researchgate.netnih.govmdpi.com Mechanistically, at concentrations below 1 µM, pitavastatin was found to induce hyperphosphorylation of ERK1/2, which contributes to its pro-apoptotic effect. researchgate.netnih.gov These effects could be reversed by mevalonic acid, indicating the involvement of the HMG-CoA reductase pathway. researchgate.netnih.gov Pitavastatin also suppressed the production of the cytokines IL-10 and IL-17 by stimulated T-cells. researchgate.netnih.govnih.gov

| Parameter | Effect of Pitavastatin | IC50 / Key Finding |

|---|---|---|

| T-Cell Proliferation (freshly stimulated) | Inhibition | IC50 = 3.6 nM nih.govnih.govmdpi.com |

| T-Cell Proliferation (pre-activated) | Inhibition | IC50 = 48.5 nM nih.govnih.govmdpi.com |

| T-Cell Apoptosis | Induction | Activation of caspase-9, -3, and -7 researchgate.netnih.gov |

| Cytokine Production (IL-10, IL-17) | Suppression | Significant decrease in production researchgate.netnih.gov |

In Vitro Antifungal Efficacy Studies

Pitavastatin has been identified as having antifungal properties. In a drug repurposing study, pitavastatin calcium was found to enhance the fungicidal activity of fluconazole (B54011) against Candida albicans. nih.gov It could render fluconazole fungicidal at concentrations as low as 1 µM. nih.gov The proposed mechanism involves the inhibition of HMG-CoA reductase, which in fungi is involved in the ergosterol (B1671047) biosynthesis pathway. nih.govasm.org This inhibition leads to impeded ubiquinone biosynthesis, generation of reactive oxygen species (ROS), and disruption of Golgi function, ultimately triggering apoptosis. nih.gov

Synergistic effects have also been observed when pitavastatin is combined with itraconazole against azole-resistant strains of Aspergillus fumigatus. asm.org In vitro checkerboard assays showed a synergistic effect at pitavastatin concentrations of 1–4 µg/mL. asm.org Additionally, studies on Acanthamoeba castellanii have shown that pitavastatin is active against trophozoites, with an EC50 of 0.5 to 1.9 µM, and acts synergistically with isavuconazole. mdpi.com

Animal Model Studies of this compound

Evaluation of Lipid-Lowering Effects in various Animal Species

Preclinical studies in animal models have demonstrated the lipid-lowering efficacy of pitavastatin. In hypercholesterolemic rabbits, pitavastatin has been shown to reduce oxidative stress nih.gov. Research in genetically obese rats indicated that pitavastatin reduces elevated levels of reactive oxygen species and NADPH oxidase activity nih.gov. Furthermore, studies involving 3T3-L1 preadipocytes showed that pitavastatin increased lipoprotein lipase activity by 30%, a greater effect than that observed with other statins like pravastatin (B1207561), simvastatin, and atorvastatin natap.org. This effect on lipoprotein lipase may contribute to its effects on triglycerides natap.org. Pitavastatin is a potent inhibitor of HMG-CoA reductase, which leads to a significant reduction in serum low-density lipoprotein cholesterol (LDL-C) levels even at low doses dovepress.com. Clinical trials have also shown that pitavastatin provides a superior and sustained elevation of high-density lipoprotein cholesterol (HDL-C) compared to atorvastatin dovepress.com.

Table 1: Summary of Lipid-Lowering and Related Effects in Animal and In Vitro Models

| Model System | Key Findings | Reference |

|---|---|---|

| Hypercholesterolemic Rabbits | Reduced oxidative stress. | nih.gov |

| Genetically Obese Rats | Reduced elevated levels of reactive oxygen species and NADPH oxidase activity. | nih.gov |

| 3T3-L1 Preadipocytes | Increased lipoprotein lipase activity by 30%. | natap.org |

Effects on Airway Smooth Muscle Contraction in Murine Models

Investigations using murine models have revealed that pitavastatin can inhibit airway smooth muscle (ASM) contraction. Studies on murine precision-cut lung slices (PCLS) found that pitavastatin significantly inhibited methacholine (MCh)-induced airway constriction researchgate.net. When PCLS were treated with 500 nM MCh, the airways in the pitavastatin-treated group constricted significantly less (14.2%) compared to the control (24.9%) and vehicle (27.2%) groups researchgate.net. This effect is attributed to the inhibition of the mevalonate pathway, which leads to a reduction in myosin light chain 2 (MLC2) phosphorylation and F-actin stress fiber density nih.govnih.gov. By targeting the cytoskeletal apparatus, pitavastatin inhibits both basal and agonist-induced ASM contraction researchgate.netnih.govnih.gov.

Table 2: Effect of Pitavastatin on Airway Constriction in Murine PCLS

| Treatment Group | Mean Airway Constriction (%) | Statistical Significance |

|---|---|---|

| Control (MCh alone) | 24.9% | - |

| Vehicle + MCh | 27.2% | - |

Data sourced from studies on methacholine-induced constriction in murine precision-cut lung slices researchgate.net.

Antitumor Efficacy in Xenograft Models

This compound has demonstrated antitumor effects in various xenograft models. In a cervical cancer xenograft model using C-33 A cells in BALB/c nude mice, intraperitoneal administration of pitavastatin significantly inhibited tumor growth nih.gov. After 14 days, the tumor growth inhibition rate was 38.6% in the group receiving the highest concentration nih.gov. Pitavastatin has also been shown to inhibit tumor growth in xenograft models of oral and esophageal squamous cell carcinoma, glioblastoma, breast, liver, colon, ovarian, and pancreatic cancers nih.gov. The mechanism involves the downregulation of AKT and ERK signaling pathways nih.gov. In a glioma xenograft model, intraperitoneally administered pitavastatin also prevented tumor growth mdpi.com. Furthermore, in a lung cancer xenograft model, pitavastatin enhanced the efficacy of cisplatin without causing additional toxicity in the mice researchgate.net.

Table 3: Antitumor Efficacy of Pitavastatin in a C-33 A Cervical Cancer Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) after 14 days | Tumor Growth Inhibition Rate (%) |

|---|---|---|

| Control | 717.5 ± 89.3 | 0% |

| Pitavastatin (5 mg/kg) | 624.0 ± 124.5 | 13.0% |

Data represents mean ± standard deviation from a study in C-33 A xenograft nude mice nih.gov.

Suppression of Inflammation in Animal Models of Chronic Inflammatory Conditions

Pitavastatin has shown efficacy in suppressing inflammation in various animal models of chronic inflammatory diseases. In a dextran sodium sulfate (DSS)-induced chronic colitis model in mice, pitavastatin treatment attenuated intestinal fibrosis, alleviated inflammation, and improved histological damage nih.gov. The therapeutic effect was associated with the suppression of intestinal fibroblast activation and a reduction in inflammatory factors nih.gov. In mouse models of chronic dermatitis and pancreatitis, pitavastatin was found to effectively suppress interleukin-33 (IL-33) expression by blocking the TBK1-IRF3 signaling axis, thereby preventing chronic inflammation and its cancer-related consequences news-medical.netresearchgate.net. In a rat model of cerebral aneurysm, pitavastatin decreased the expression of the pro-inflammatory mediator nuclear factor (NF)-κB, which was associated with reduced progression of the aneurysms nih.gov.

Table 4: Anti-inflammatory Effects of Pitavastatin in Animal Models

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Mice | DSS-induced chronic colitis | Attenuated intestinal fibrosis and inflammation. | nih.gov |

| Mice | Chronic dermatitis and pancreatitis | Suppressed IL-33 expression by blocking the TBK1-IRF3 pathway. | news-medical.netresearchgate.net |

Investigations in Ovarian Cancer Models, including Chemoresistance Aspects

Studies in animal models have explored the potential of pitavastatin in treating ovarian cancer. Research has shown that pitavastatin can cause the regression of ovarian tumor xenografts in mice mdpi.com. However, this effect is sensitive to dietary factors, as supplementing the diet with geranylgeraniol was found to restore the growth of these xenografts in pitavastatin-treated mice mdpi.com. This highlights the critical role of the mevalonate pathway in the antitumor action of pitavastatin mdpi.com. In terms of chemoresistance, statins are being investigated for their ability to sensitize cancer cells to standard chemotherapy mdpi.com. The mechanism involves blocking the mevalonate pathway, which is often upregulated in ovarian cancer mdpi.com. In ovarian cancer cells, the apoptotic activity of pitavastatin has been confirmed by observing an increase in PARP cleavage researchgate.net.

Efficacy in Infectious Disease Animal Models (e.g., Aspergillus fumigatus in Silkworms)

The efficacy of pitavastatin against infectious diseases has been evaluated in invertebrate models, specifically using silkworms infected with Aspergillus fumigatus. These studies demonstrated that pitavastatin, particularly when combined with the antifungal agent itraconazole (ITC), has significant in vivo efficacy against both azole-susceptible and azole-resistant strains of A. fumigatus asm.orgnih.govresearchgate.net. In the silkworm model, combination therapy resulted in a prolonged survival rate compared to no treatment nih.govresearchgate.net. For azole-susceptible strains, the combination therapy yielded a higher survival rate than ITC alone nih.govresearchgate.net. Histopathological analysis of the infected silkworms revealed a reduction in the amount of fungal hyphae, and quantitative PCR confirmed a reduction in the fungal burden in the combination-therapy group asm.orgnih.gov. These findings suggest that pitavastatin enhances the in vivo efficacy of ITC nih.govresearchgate.net.

Table 5: Efficacy of Pitavastatin in Aspergillus fumigatus Silkworm Model

| Treatment Group | Key Outcomes | Strain Type |

|---|---|---|

| Pitavastatin + Itraconazole | Prolonged survival vs. no treatment; Reduced hyphal amount. | Azole-susceptible & Azole-resistant |

Data sourced from in vivo studies using silkworm infection models asm.orgnih.govresearchgate.net.

Pharmacokinetics and Metabolism of Z Pitavastatin in Preclinical Models

Absorption and Distribution Studies in Animal Models

The absorption and distribution of (Z)-Pitavastatin have been characterized in several animal species, revealing key pharmacokinetic properties such as its high selectivity for liver tissue, variable bioavailability across species, and extensive binding to plasma proteins.

Tissue Selectivity, focusing on Liver Distribution

Preclinical studies have demonstrated that this compound exhibits a pronounced selectivity for the liver, which is the target organ for its therapeutic effect. Following oral administration in animal models, the concentration of pitavastatin (B1663618) in the liver has been found to be significantly higher than in systemic circulation. Research indicates that liver concentrations of pitavastatin were approximately 54 times higher than those observed in plasma nih.gov. This high degree of hepatoselectivity is a critical characteristic, as it maximizes the drug's efficacy in inhibiting cholesterol synthesis at the primary site of action while minimizing its exposure to peripheral tissues nih.gov.

Absolute Bioavailability across Different Animal Species

The absolute bioavailability of this compound following oral administration varies considerably among different animal species. In rats, rabbits, and dogs, pitavastatin demonstrates high bioavailability, consistently exceeding 80% portico.orgresearchgate.net. This is in stark contrast to monkeys, where the bioavailability is significantly lower, reported to be around 18% portico.org. This interspecies variability is a key consideration in the extrapolation of preclinical pharmacokinetic data.

| Animal Species | Absolute Bioavailability (%) |

|---|---|

| Rat | >80 |

| Rabbit | >80 |

| Dog | >80 |

| Monkey | ~18 |

Plasma Protein Binding Characteristics

This compound is characterized by its high degree of binding to plasma proteins across all preclinical species studied. The binding ratio is reported to be approximately 96%, primarily to albumin and alpha-1-acid glycoprotein nih.gov. In human plasma, this binding is even more extensive, exceeding 99% drugbank.comfda.gov. This high level of plasma protein binding influences the drug's distribution and availability to target tissues.

| Species | Plasma Protein Binding (%) |

|---|---|

| Animal Models (General) | ~96 |

Apparent Volume of Distribution

The apparent volume of distribution (Vd) of this compound, an indicator of the extent of its distribution into body tissues, shows variability among different animal models. The steady-state volume of distribution (Vss) has been determined to be highest in monkeys, followed by rats, dogs, and rabbits portico.org.

| Animal Species | Steady-State Volume of Distribution (Vss) (L/kg) |

|---|---|

| Monkey | 1.5 |

| Rat | 1.3 |

| Dog | 1.0 |

| Rabbit | 0.4 |

Metabolism and Biotransformation Pathways in In Vitro and Animal Models

The metabolism of this compound is primarily characterized by its conversion to a lactone metabolite through glucuronidation, a process mediated by UDP-glucuronosyltransferase (UGT) enzymes. This metabolic pathway is a key determinant of the drug's elimination.

Glucuronidation Pathways mediated by UGT Enzymes (e.g., UGT1A1, UGT1A3, UGT2B6, UGT2B7)

In vitro studies utilizing human liver microsomes and recombinant human UGT-expressing systems have identified the principal enzymes responsible for the glucuronidation of this compound. The major metabolite formed is pitavastatin lactone, which is generated via an ester-type glucuronide conjugate fda.govnih.gov. The key enzymes mediating this biotransformation are UGT1A3 and UGT2B7 fda.govnih.gov. While other UGT isoforms may have a minor role, UGT1A3 and UGT2B7 have been shown to be principally responsible for the glucuronidation of pitavastatin, which subsequently leads to the formation of the inactive lactone form through an elimination reaction nih.gov. Studies in hepatic microsomes from various animal species, including rats, dogs, rabbits, and monkeys, have also identified pitavastatin lactone as the main metabolite upon the addition of UDP-glucuronic acid, indicating that this is a common metabolic pathway across species nih.govnih.gov.

| Enzyme | Role in this compound Metabolism |

|---|---|

| UGT1A3 | Principally responsible for glucuronidation leading to lactonization. |

| UGT2B7 | Principally responsible for glucuronidation leading to lactonization. |

| UGT1A1 | Contributes to the glucuronidation process. |

Role of Cytochrome P450 (CYP) System Enzymes

This compound undergoes minimal metabolism by the cytochrome P450 (CYP) system. drugbank.comresearchgate.net The primary CYP isoenzymes involved to a minor extent are CYP2C9 and, to an even lesser degree, CYP2C8. drugbank.comnih.govfda.gov Notably, there is little to no involvement of CYP3A4, a major enzyme responsible for the metabolism of many other statins. researchgate.netresearchgate.net This limited reliance on the CYP450 pathway, particularly CYP3A4, suggests a lower potential for drug-drug interactions with substances that inhibit these enzymes. researchgate.netnih.govnih.gov

The unique cyclopropyl (B3062369) group in the structure of pitavastatin appears to sterically hinder its metabolism by CYP3A4. researchgate.net Preclinical studies using (14)C-labeled pitavastatin have shown that it is only marginally metabolized by CYP2C9 to its 8-hydroxy derivative. nih.gov The metabolic rate (Vmax/Km) for this reaction is significantly lower than that of other statins, indicating that pitavastatin is not readily metabolized by this pathway. nih.gov Furthermore, pitavastatin itself does not show significant inhibition of other human P450 isoenzymes. nih.gov

Table 1: Cytochrome P450 Enzymes Involved in this compound Metabolism

| Enzyme | Level of Involvement | Metabolite Formed | Reference |

|---|---|---|---|

| CYP2C9 | Marginal | 8-hydroxy pitavastatin | drugbank.comnih.govfda.govnih.gov |

| CYP2C8 | Minor | Not specified | drugbank.comnih.govfda.gov |

| CYP3A4 | Minimal to none | Not applicable | researchgate.netresearchgate.net |

Identification and Characterization of Major and Minor Metabolites

The principal metabolic pathway for this compound is not oxidation via the CYP450 system, but rather glucuronidation followed by lactonization. drugbank.comclinpgx.org The major metabolite found in human plasma is pitavastatin lactone. drugbank.comfda.govmedchemexpress.comtargetmol.com This lactone is formed through an ester-type pitavastatin glucuronide conjugate, a reaction catalyzed by uridine 5'-diphosphate (UDP) glucuronosyltransferases (UGTs), specifically UGT1A3 and UGT2B7. drugbank.comfda.gov

A minor metabolite, 8-hydroxy pitavastatin, is formed through the limited action of CYP2C9. nih.gov However, the lactone form is the most predominant metabolite. drugbank.comfda.gov It is important to note that pitavastatin lactone itself is not further metabolized by CYP enzymes. nih.gov

Table 2: Major and Minor Metabolites of this compound

| Metabolite | Formation Pathway | Key Enzymes | Reference |

|---|---|---|---|

| Pitavastatin Lactone | Glucuronidation and subsequent lactonization | UGT1A3, UGT2B7 | drugbank.comfda.govmedchemexpress.comtargetmol.com |

| 8-Hydroxy Pitavastatin | Oxidation | CYP2C9 | nih.gov |

Species-Dependent Metabolic Pathways of this compound

The metabolism of this compound exhibits species-dependent variations. For instance, the beta-oxidation of the dihydroxy heptanoic side chain is a metabolic pathway that primarily occurs in rodents. semanticscholar.org While detailed comparative metabolic profiles across multiple preclinical species are not extensively documented in the provided search results, the general consensus is that metabolism is a primary route of elimination for most statins, with the notable exception of pitavastatin, which is only slightly metabolized. semanticscholar.org

Elimination and Excretion Pathways in Animal Models

Biliary Excretion Routes and Contribution to Drug Disposition

Biliary excretion is a major pathway for the elimination of this compound. nih.gov Preclinical studies in rats have demonstrated that pitavastatin is selectively distributed to the liver and excreted into the bile largely in its unchanged form. nih.govnih.gov This extensive biliary excretion contributes significantly to the drug's disposition.

In dogs with diverted bile flow, a significant portion of the administered dose was recovered in the bile as unchanged pitavastatin and its lactone metabolite. researchgate.net The biliary clearance of pitavastatin was found to be considerably higher than that of its lactone. researchgate.net Furthermore, studies in these models suggest the occurrence of enterohepatic recirculation, where the drug is reabsorbed from the intestine after biliary excretion, which can prolong its duration of action. researchgate.netresearchgate.net

The transporter protein BCRP (ABCG2) plays a crucial role in the biliary excretion of pitavastatin in mice. nih.gov Studies in Bcrp1 knockout mice showed a tenfold decrease in the biliary excretion clearance of pitavastatin compared to control mice. nih.gov In contrast, the contribution of multidrug resistance-associated protein 2 (MRP2) appears to be minor. nih.gov

Renal Excretion Characteristics

Renal excretion is a less significant route for the elimination of this compound. The majority of the drug is excreted in the feces, which is consistent with its primary elimination via biliary routes. nih.gov Approximately 15% of an administered dose is excreted in the urine. nih.gov Less than 5% of a dose is excreted in the urine as unchanged drug. mdpi.com

Drug Transporter Interactions in Preclinical Systems

The disposition of this compound is significantly influenced by various drug transporters. nih.govresearchgate.net

Hepatic Uptake: The selective uptake of pitavastatin into the liver is predominantly mediated by organic anion transporting polypeptides (OATPs), with OATP1B1 being the most significant transporter, accounting for approximately 90% of the total hepatic uptake. mdpi.comnih.govdoi.org OATP1B3 and OATP2B1 also contribute to a lesser extent. mdpi.comdoi.org The high affinity of pitavastatin for these hepatic uptake transporters contributes to its liver-selective distribution. nih.gov

Biliary Efflux: As mentioned earlier, Breast Cancer Resistance Protein (BCRP/ABCG2) is a key transporter involved in the biliary excretion of pitavastatin. nih.govmdpi.com P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2) also play a role in its intestinal efflux and biliary excretion. mdpi.com In vitro studies using Madin-Darby canine kidney (MDCK) II cells expressing human canalicular efflux transporters have shown significant basal-to-apical transport of pitavastatin, suggesting the involvement of multiple transporters in its biliary excretion in humans. nih.gov

Table 3: Drug Transporters Interacting with this compound in Preclinical Systems

| Transporter Family | Transporter | Location | Role | Reference |

|---|---|---|---|---|

| Organic Anion Transporting Polypeptides (OATP) | OATP1B1 | Hepatocyte (basolateral membrane) | Major contributor to hepatic uptake | mdpi.comnih.govdoi.org |

| OATP1B3 | Hepatocyte (basolateral membrane) | Minor contributor to hepatic uptake | mdpi.comdoi.org | |

| OATP2B1 | Hepatocyte (basolateral membrane) | Minor contributor to hepatic uptake | mdpi.comdoi.org | |

| ATP-Binding Cassette (ABC) Transporters | BCRP (ABCG2) | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | nih.govmdpi.com |

| P-glycoprotein (P-gp/MDR1) | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | mdpi.com | |

| MRP2 | Hepatocyte (canalicular membrane), Intestine | Biliary and intestinal efflux | nih.govmdpi.com |

Interactions with Organic Anion Transporting Polypeptides (OATPs: SLCO1B1, SLCO1B3, OATP1B2)

This compound's entry into hepatocytes, its primary site of action, is heavily mediated by Organic Anion Transporting Polypeptides (OATPs). In humans, OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by the SLCO1B3 gene) are key players in this process. nih.govresearchgate.net Preclinical studies have demonstrated that this compound is a substrate for these transporters. nih.govsolvobiotech.comdrugbank.com It has been shown that the hepatic uptake of this compound is predominantly handled by OATP1B1. nih.govnih.govresearchgate.netdoi.orgsemanticscholar.org The importance of OATP1B1 is further highlighted by the fact that genetic variations in the SLCO1B1 gene can significantly alter the pharmacokinetics of this compound. nih.govnih.govresearchgate.netnih.govnih.gov

In vitro experiments using cells that express these transporters have been crucial in characterizing these interactions. For instance, the uptake of this compound in human hepatocytes can be inhibited by substances known to block OATP1B1/OATP1B3 and OATP1B1/OATP2B1, confirming the major contribution of OATP1B1 to its hepatic uptake. nih.govdoi.org Mechanistic modeling of data from plated cryopreserved human hepatocytes has estimated the unbound affinity constant (Km, u) for this compound to be 1.59 µM, indicating a high affinity for the uptake transporters. nih.gov

In preclinical animal models, such as rats, the rodent ortholog OATP1B2 plays a significant role in the hepatic uptake of this compound. acs.org The use of models like the isolated perfused rat liver (IPRL) helps in understanding the mechanistic details of OATP-mediated pharmacokinetics in a preclinical setting. acs.org

| Transporter | Gene | Species | Key Findings in Preclinical Models |

| OATP1B1 | SLCO1B1 | Human | Predominant transporter for hepatic uptake. nih.govdoi.orgsemanticscholar.org Genetic polymorphisms significantly impact this compound plasma concentrations. nih.govnih.gov |

| OATP1B3 | SLCO1B3 | Human | Contributes to the hepatic uptake of this compound, alongside OATP1B1. nih.govresearchgate.net |

| OATP1B2 | Slco1b2 | Rodent | A key transporter mediating hepatic uptake in rats. acs.org |

Involvement of Efflux Transporters (e.g., ABCB1, ABCC3, ABCG2)

Efflux transporters from the ATP-binding cassette (ABC) superfamily are crucial in moving substances out of cells, influencing the disposition of many drugs. researchgate.netnih.gov For this compound, key efflux transporters include ABCB1 (P-glycoprotein), ABCC1, and ABCG2 (Breast Cancer Resistance Protein or BCRP). nih.govmdpi.com

Role of P-glycoprotein (P-gp) in this compound Disposition

Pharmacogenetic data supports this, showing that while the pharmacokinetics of other statins can be susceptible to genetic variations in both SLCO1B1 and ABCG2, this compound's pharmacokinetics are primarily influenced by SLCO1B1 variants, indicating a less significant role for efflux transporters like P-gp and BCRP in its systemic exposure. nih.gov

Physiologically-Based Biokinetic (PBK) Modeling for Preclinical Data Analysis

Physiologically-based biokinetic (PBK) modeling, often referred to as physiologically-based pharmacokinetic (PBPK) modeling, is a mathematical approach used to simulate the fate of a drug in the body. nih.govresearchgate.netnih.gov These models integrate physicochemical properties of the drug with physiological data to predict its absorption, distribution, metabolism, and excretion (ADME). researchgate.net For this compound, PBPK models are developed using preclinical in vitro and pharmacokinetic data. nih.govresearchgate.net

Application of In Vitro-to-In Vivo Extrapolation (IVIVE) Approaches

A critical component of modern PBPK modeling is in vitro-to-in vivo extrapolation (IVIVE). scitovation.comnih.gov This technique uses data from in vitro experiments to parameterize and validate the PBPK models, which can then predict in vivo pharmacokinetics. nih.govresearchgate.nettoxicology.org For this compound, in vitro data on its transport via OATPs and metabolism are incorporated into bottom-up PBPK models. researchgate.net

This IVIVE approach allows for the prediction of human biokinetics without relying on animal testing, by using, for example, proteomics-based scaling factors to account for differences in transporter expression between in vitro systems and in vivo organs. researchgate.net However, a general challenge in IVIVE for OATP substrates is an underprediction of hepatic intrinsic clearance, which sometimes necessitates the use of empirical scaling factors. nih.gov

Compartmental Modeling of Hepatic Uptake Kinetics across Species

To specifically investigate the kinetics of liver uptake, nonlinear compartmental models are employed. nih.govresearchgate.net These models are essential for analyzing in vitro hepatocyte uptake data for this compound across different preclinical species like rats and dogs, as well as humans. nih.gov

By fitting these compartmental models to experimental data, researchers can estimate key parameters such as active uptake clearance, passive diffusion, and intracellular binding. nih.gov This cross-species analysis has revealed that uptake kinetic parameters can differ between rats and humans. nih.gov Such modeling efforts provide a deeper, mechanistic understanding of the transport processes and help refine the extrapolation of preclinical findings to predict human pharmacokinetics. nih.govresearchgate.net

| Modeling Approach | Description | Application for this compound |

| PBK/PBPK Modeling | Integrates drug-specific and physiological data to simulate ADME processes. | PBPK models for this compound are developed and validated using preclinical and clinical data to predict drug-drug interactions and effects of genetic polymorphisms. nih.govresearchgate.netnih.gov |

| IVIVE | Uses in vitro data to predict in vivo outcomes. | In vitro transporter and metabolism data are used to build bottom-up PBPK models, aiming to predict human pharmacokinetics without animal data. researchgate.net |

| Compartmental Modeling | Uses defined compartments to model the transfer and distribution of a drug. | Mechanistic two-compartment models are used to analyze in vitro hepatocyte uptake data, estimating kinetic parameters across species. nih.govnih.gov |

Drug Discovery and Repurposing Research for Z Pitavastatin

Rationale for Repurposing (Z)-Pitavastatin in Non-Dyslipidemic Conditions

The rationale for exploring new therapeutic uses for this compound stems from its demonstrated effects on fundamental cellular processes such as inflammation, cell proliferation, immune response, and microbial interactions. These "off-target" effects provide a strong basis for investigating its potential in oncology, immunology, and infectious diseases.

This compound exhibits significant anti-inflammatory properties. researchgate.netnih.gov Studies have shown its ability to suppress key pro-inflammatory mediators. For instance, it has been observed to reduce serum levels of monocyte chemoattractant protein-1 (MCP-1), a crucial chemokine in attracting monocytes to sites of inflammation. droracle.ai Research also indicates that this compound can inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-α (TNF-α), in various cell types. researchgate.netnih.gov In human breast cancer cells (MCF-7), this compound was found to decrease IL-6 production by inhibiting NF-κB activation. spandidos-publications.com These findings suggest a broad anti-inflammatory profile, making it a candidate for conditions characterized by chronic inflammation. droracle.ainih.gov